N-[(1,2,5-trimethyl-1H-pyrrol-3-yl)methyl]cyclopentanamine
Description
Properties
IUPAC Name |
N-[(1,2,5-trimethylpyrrol-3-yl)methyl]cyclopentanamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H22N2/c1-10-8-12(11(2)15(10)3)9-14-13-6-4-5-7-13/h8,13-14H,4-7,9H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMTVXUTXOKHKSX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(N1C)C)CNC2CCCC2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(1,2,5-trimethyl-1H-pyrrol-3-yl)methyl]cyclopentanamine typically involves the condensation of a pyrrole derivative with a cyclopentanamine. One common method is the Paal–Knorr reaction, which involves the condensation of 2,5-dimethyl-1H-pyrrole with an appropriate amine under acidic conditions . Another approach involves the use of catalytic amounts of iron (III) chloride to facilitate the reaction .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
N-[(1,2,5-trimethyl-1H-pyrrol-3-yl)methyl]cyclopentanamine can undergo various chemical reactions, including:
Oxidation: The pyrrole ring can be oxidized to form pyrrole oxides.
Reduction: Reduction reactions can convert the pyrrole ring to pyrrolidine derivatives.
Substitution: Electrophilic substitution reactions can introduce various functional groups onto the pyrrole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Electrophilic reagents like halogens and sulfonyl chlorides can be used under acidic or basic conditions.
Major Products Formed
Oxidation: Pyrrole oxides and related derivatives.
Reduction: Pyrrolidine derivatives.
Substitution: Various substituted pyrrole derivatives depending on the electrophile used.
Scientific Research Applications
N-[(1,2,5-trimethyl-1H-pyrrol-3-yl)methyl]cyclopentanamine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[(1,2,5-trimethyl-1H-pyrrol-3-yl)methyl]cyclopentanamine involves its interaction with specific molecular targets. The pyrrole ring can interact with enzymes and receptors, modulating their activity. The compound may also affect cellular pathways involved in signal transduction and gene expression .
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Core Structural Variations
The following table summarizes key structural differences and similarities between the target compound and related cyclopentanamine derivatives:
*Molecular weights estimated based on structural formulas.
Key Observations:
- Trimethylpyrrole vs. Pyrazole : The target compound’s pyrrole group is less polar than pyrazole-based ligands (), reducing hydrogen-bonding capacity but increasing membrane permeability .
- Metal Coordination: Unlike pyrazole-based ligands in , the target compound lacks donor atoms (e.g., pyrazole-N), limiting its utility in coordination chemistry.
Physicochemical and Functional Properties
- Lipophilicity : The trimethylpyrrole group in the target compound likely confers a higher logP than pyrazole or polar heterocycle-containing analogs, impacting solubility and metabolic stability.
- Bioactivity : Fused heterocycles () may engage in selective interactions with biological targets (e.g., kinases, GPCRs), whereas the target compound’s simpler structure could serve as a scaffold for further functionalization .
- Thermal Stability : Methyl and bulky substituents (e.g., SEM in ) enhance thermal stability, critical for pharmaceutical processing .
Q & A
Q. What synthetic methodologies are recommended for preparing N-[(1,2,5-trimethyl-1H-pyrrol-3-yl)methyl]cyclopentanamine?
- Methodological Answer : The synthesis typically involves multi-step organic reactions, such as alkylation of a pyrrole precursor followed by amination. For example:
Step 1 : Functionalization of the pyrrole ring (1,2,5-trimethyl-1H-pyrrole) via electrophilic substitution or metal-catalyzed coupling to introduce a methyl group at the 3-position.
Step 2 : Reductive amination or nucleophilic substitution to attach the cyclopentylamine moiety.
Key conditions include inert atmospheres (to prevent oxidation of sensitive intermediates) and purification via column chromatography or recrystallization . Yield optimization may require temperature control (e.g., 0–5°C for exothermic steps) and catalyst screening (e.g., palladium for coupling reactions).
Q. What analytical techniques are critical for confirming the structural integrity of this compound?
- Methodological Answer : A combination of spectroscopic and chromatographic methods is essential:
- 1H/13C NMR : Assign peaks to confirm substituent positions (e.g., methyl groups on the pyrrole ring and cyclopentane). Use deuterated solvents (e.g., CDCl3 or DMSO-d6) to avoid interference .
- High-Resolution Mass Spectrometry (HRMS) : Verify molecular ion [M+H]+ and isotopic patterns.
- Infrared Spectroscopy (IR) : Identify functional groups (e.g., amine N-H stretches at ~3300 cm⁻¹).
- HPLC/GC-MS : Assess purity (>95% recommended for biological assays) .
Q. How can researchers evaluate the compound’s stability under varying experimental conditions?
- Methodological Answer : Stability studies should include:
- Thermal Stability : Incubate the compound at 25°C, 37°C, and 60°C for 24–72 hours, monitoring degradation via HPLC .
- pH Sensitivity : Expose to buffered solutions (pH 2–10) and analyze for hydrolysis products.
- Light Sensitivity : Conduct photostability tests under UV/visible light (ICH Q1B guidelines).
Use LC-MS to identify degradation byproducts and quantify half-life .
Advanced Research Questions
Q. How can synthetic routes be optimized to improve yield and scalability for this compound?
- Methodological Answer : Advanced optimization strategies include:
- Catalyst Screening : Test transition-metal catalysts (e.g., Pd/C, Ni) for coupling steps to reduce side reactions.
- Solvent Selection : Compare polar aprotic solvents (DMF, DMSO) versus non-polar alternatives (toluene) to enhance reaction kinetics.
- Flow Chemistry : Implement continuous-flow systems for exothermic or air-sensitive steps to improve scalability .
Statistical tools (e.g., Design of Experiments, DoE) can identify critical parameters (temperature, stoichiometry) affecting yield .
Q. What strategies resolve contradictions in spectroscopic data (e.g., unexpected NMR splitting patterns)?
- Methodological Answer : Contradictions may arise from conformational flexibility or impurities. Solutions include:
- Variable-Temperature NMR : Detect dynamic processes (e.g., ring puckering in cyclopentane) by acquiring spectra at −40°C to 80°C .
- 2D NMR (COSY, NOESY) : Resolve overlapping signals and assign spatial proximity of protons.
- Isotopic Labeling : Synthesize deuterated analogs to simplify spectra .
Cross-validate with computational chemistry (DFT for predicting chemical shifts) .
Q. How can computational modeling predict the compound’s interactions with biological targets?
- Methodological Answer : Use molecular docking (e.g., AutoDock Vina) and molecular dynamics (MD) simulations to:
Identify potential binding sites (e.g., amine group interactions with receptor residues).
Calculate binding affinities (ΔG) and compare with experimental IC50 values.
Validate predictions with site-directed mutagenesis or competitive binding assays .
Q. What experimental approaches characterize the compound’s pharmacokinetic properties in vitro?
- Methodological Answer : Key assays include:
- Caco-2 Permeability : Assess intestinal absorption potential.
- Microsomal Stability : Incubate with liver microsomes to measure metabolic half-life.
- Plasma Protein Binding : Use ultrafiltration or equilibrium dialysis.
LC-MS/MS quantifies parent compound and metabolites .
Q. How can researchers address discrepancies between computational predictions and experimental bioactivity data?
- Methodological Answer : Discrepancies may stem from solvation effects or target flexibility. Mitigation strategies:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
